![molecular formula C20H14ClN3OS B2500569 (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 1327169-49-2](/img/structure/B2500569.png)

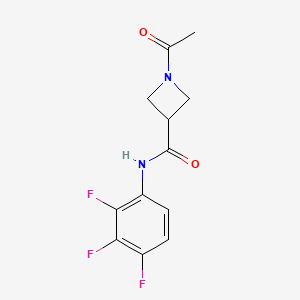

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

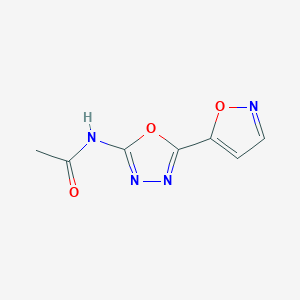

Description

The compound is a type of chalcone, which are privileged structures in chemistry because they present a variety of possibilities for the construction of new molecules . Chalcones can be obtained from natural sources or by synthesis .

Synthesis Analysis

Chalcones can be synthesized and characterized by various methods such as single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Molecular Structure Analysis

In the solid-state, chalcones can crystalize into various space groups, and their molecular arrangements are directly associated with their chemical and physical properties . For example, a similar compound, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has a monoclinic structure with P21/c space group, and four molecules per unit cell .Scientific Research Applications

Antimycotic Applications

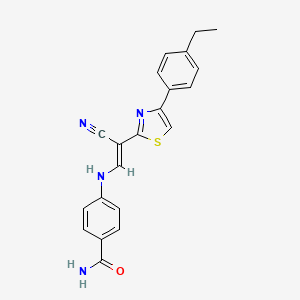

- Sertaconazole, with a chlorophenyl group similar to the compound , has been noted for its potent antifungal activity and excellent safety profile. Studies highlight its therapeutic efficacy and safety in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, demonstrating significant cure rates and minimal undesirable effects (Nasarre et al., 1992) (Pedragosa et al., 1992).

Synthetic and Chemical Properties

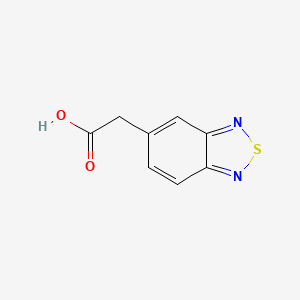

- Research on compounds with thiazole structures indicates their importance in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines. Such compounds have a wide range of biological applications, including antitumor activities (Ibrahim, 2011).

- The synthesis and structural properties of certain thiazol derivatives have been studied, indicating the significance of these compounds in developing drugs with various therapeutic effects. For example, research on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals insights into their conformation and potential utility in drug development (Issac & Tierney, 1996).

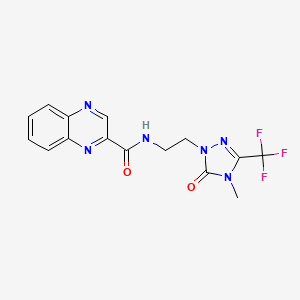

Antitubercular Activity

- Studies on 2-isonicotinoylhydrazinecarboxamide derivatives, which share a similar complexity in molecular structure with the compound , have shown promising results against various strains of M. tuberculosis, indicating the potential of these compounds in antitubercular drug design (Asif, 2014).

Biochemical and Pharmacological Research

- The compound Hoechst 33258, which contains a phenyl group similar to the compound , is known for its strong binding to the minor groove of double-stranded B-DNA. It's used in biological research for DNA staining, chromosome analysis, and as a model system for investigating DNA sequence recognition and binding. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, offering potential pathways for drug development and biological studies (Issar & Kakkar, 2013).

properties

IUPAC Name |

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c1-13-2-4-14(5-3-13)10-16(11-22)19(25)24-20-23-18(12-26-20)15-6-8-17(21)9-7-15/h2-10,12H,1H3,(H,23,24,25)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDSZXUSNLIUHG-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)